REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][N:5]1[C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2.BrCCCN1C2C=CC=CC=2C2C1=CC=CC=2.[CH3:35][O:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=1[C:43]1([OH:49])[CH2:48][CH2:47][NH:46][CH2:45][CH2:44]1.C([O-])([O-])=O.[K+].[K+]>CC(CC(C)C)=O>[ClH:1].[CH:16]1[C:17]2[N:5]([CH2:4][CH2:3][CH2:2][N:46]3[CH2:45][CH2:44][C:43]([C:38]4[CH:39]=[CH:40][CH:41]=[CH:42][C:37]=4[O:36][CH3:35])([OH:49])[CH2:48][CH2:47]3)[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:12]=2[CH:13]=[CH:14][CH:15]=1 |f:0.1,3.4.5,7.8|
|
Name
|
Compound 1
|
Quantity
|
0.879 g
|
Type
|
reactant
|
Smiles
|
ClCCCN1C2=CC=CC=C2C=2C=CC=CC12.BrCCCN1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)CC(C)C
|
Name
|
|
Quantity
|
1.123 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C1(CCNCC1)O
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual oil was purified on a silica gel column (Eluent: CH2Cl2 /ethanol/25% NH4OH (aq) (92.75:7:0.25))
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1=CC=CC=2C3=CC=CC=C3N(C12)CCCN1CCC(CC1)(O)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |